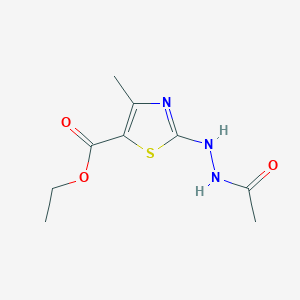

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C9H13N3O3S . It is also known as 1-acetylethoxycarbonylformamidrazone .

Molecular Structure Analysis

The molecular weight of this compound is 243.283 Da . The compound’s structure can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Thiazole Derivatives : Thiazole derivatives, including variants of Ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate, are synthesized for various research applications. These compounds are often prepared via reactions involving ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid, leading to a range of acetylated and sulfonylated amino derivatives (Dovlatyan et al., 2004).

Spectroscopic and Crystallographic Studies : Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, a compound structurally related to the requested chemical, has been characterized using spectroscopic techniques and X-ray diffraction. These methods help understand the molecular geometry, electronic structure, and chemical properties of such compounds (Haroon et al., 2018).

Structural Studies and Chemical Reactions : Research also focuses on the synthesis of various thiazole derivatives and their structural elucidation. This includes studying the reactions of these compounds to create new derivatives with different chemical properties, contributing to a better understanding of their potential applications in various scientific fields (Mohamed, 2021).

Applications in Material Science

- Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor for alloys in acidic environments. Its efficiency in preventing corrosion has been demonstrated through various methods like weight loss and electrochemical impedance spectroscopy, highlighting its potential application in material protection (Raviprabha & Bhat, 2019).

Molecular and Computational Studies

Density Functional Theory (DFT) Studies : The molecular properties of thiazole derivatives are often investigated using DFT and other quantum chemical methods. This includes studying the electronic structure, charge distribution, and potential energy surfaces, providing insights into their chemical reactivity and stability (Haroon et al., 2020).

Nonlinear Optical Properties : The nonlinear optical (NLO) properties of certain thiazole derivatives are explored through experimental and computational methods. These studies help in understanding the potential use of these compounds in optoelectronics and photonics (Attimarad et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 2-(2-acetylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)10-9(16-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCJWQSKNFIJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NNC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386079.png)

![3-(2-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386080.png)

![3-(2-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386081.png)

![3-(2-Chlorophenyl)-2-[(4-methoxyphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386082.png)

![2-[(4-Bromophenyl)hydrazono]-3-(2-chlorophenyl)-3-oxopropanenitrile](/img/structure/B386085.png)

![4-[(2-chlorophenyl)diazenyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B386092.png)

![2-[(3-Chlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386094.png)

![2-[(4-Methoxyphenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386096.png)

![3-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386097.png)

![N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B386100.png)

![N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-3-phenylacrylamide](/img/structure/B386101.png)